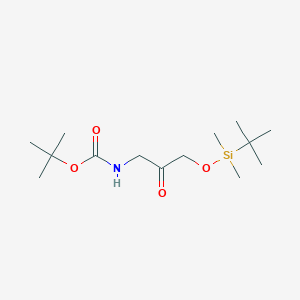

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate

Descripción general

Descripción

“tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate” is a complex organic compound. It contains a carbamate group, which is an ester derived from carbamic acid, and a tert-butyldimethylsilyl group, which is a silyl ether used as a protecting group in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps. The tert-butyldimethylsilyl group can be introduced using tert-butyldimethylsilyl chloride, a common silylation agent . This reacts with alcohols in the presence of a base to give tert-butyldimethylsilyl ethers . The carbamate group could be introduced using tert-butyl carbamate, which has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyldimethylsilyl group would add significant bulk to the molecule . The carbamate group would introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis

The tert-butyldimethylsilyl group is stable under basic conditions but can be removed under acidic conditions or with fluoride ions . The carbamate group is also stable under a variety of conditions but can be hydrolyzed to yield an amine and a carbon dioxide molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The tert-butyldimethylsilyl group is nonpolar and would increase the compound’s hydrophobicity . The carbamate group is polar and could participate in hydrogen bonding .Aplicaciones Científicas De Investigación

- tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate has played a crucial role in the total synthesis of various natural products. For instance, it has been used in the synthesis of complex molecules like (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

- As an initiator for the polymerization of 1,2-benzenedicarboxaldehyde, tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate contributes to the formation of specific polymer structures .

- Researchers have utilized tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate as a precursor to form silicon substrates for Ag/ZnO/graphene-based nanocomposites. These composites create effective photocatalytic systems for hydrogen production .

Total Synthesis of Natural Products

Polymerization Initiator

Photocatalysis and Hydrogen Production

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h9-10H2,1-8H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCWVDDNSMMEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-oxopropyl)carbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669319.png)

![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2669322.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2669328.png)

![3-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2669333.png)

![2,3-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2669336.png)

![5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2669338.png)